Cas no 1450790-55-2 (2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one)

2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one structure
1450790-55-2 structure
商品名:2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
CAS番号:1450790-55-2
MF:C14H14N2O3
メガワット:258.272563457489
CID:4817692

2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one 化学的及び物理的性質

名前と識別子

    • 2-(4-METHOXYPHENYL)-7,8-DIHYDRO-3H-PYRANO[4,3-D]PYRIMIDIN-4(5H)-ONE
    • BDBM50439817
    • 2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one
    • インチ: 1S/C14H14N2O3/c1-18-10-4-2-9(3-5-10)13-15-12-6-7-19-8-11(12)14(17)16-13/h2-5H,6-8H2,1H3,(H,15,16,17)
    • InChIKey: IFAKDKVQOWFNSI-UHFFFAOYSA-N
    • ほほえんだ: O1CC2C(NC(C3C=CC(=CC=3)OC)=NC=2CC1)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 434
  • トポロジー分子極性表面積: 59.9
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM505496-1g
2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
1450790-55-2 95%
1g
$1289 2022-06-12
Alichem
A089005810-250mg
2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
1450790-55-2 97%
250mg
567.00 USD 2021-06-01
Alichem
A089005810-1g
2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
1450790-55-2 97%
1g
1,437.28 USD 2021-06-01

2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one 関連文献

2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-oneに関する追加情報

Comprehensive Overview of 2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS No. 1450790-55-2)

The compound 2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one (CAS No. 1450790-55-2) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its intricate pyrano[4,3-D]pyrimidin-4(5H)-one core, combined with the 4-methoxyphenyl substituent, positions it as a promising candidate for drug discovery, particularly in targeting enzyme modulation and receptor interactions. Researchers are increasingly exploring its potential in addressing modern therapeutic challenges, such as inflammation and metabolic disorders, aligning with current trends in precision medicine.

In recent years, the demand for novel small-molecule inhibitors and kinase-targeting compounds has surged, driven by advancements in oncology and neurodegenerative disease research. The CAS No. 1450790-55-2 compound's scaffold shares similarities with known ATP-competitive inhibitors, making it a subject of interest for virtual screening and structure-activity relationship (SAR) studies. Its lipophilic efficiency and hydrogen-bonding capacity further enhance its druggability, a topic frequently queried in AI-driven drug design platforms.

From a synthetic chemistry perspective, the pyrano-pyrimidinone framework of this compound offers versatility for derivatization. Laboratories have reported its synthesis via multicomponent reactions (MCRs), a green chemistry approach that resonates with the pharmaceutical industry's push toward sustainable practices. Analytical techniques like LC-MS and NMR spectroscopy confirm its high purity, a critical factor for bioavailability studies—a recurring keyword in pharmacokinetics forums.

The 4-methoxy moiety in this molecule is particularly noteworthy, as it influences both cell permeability and metabolic stability. These properties are frequently discussed in relation to blood-brain barrier (BBB) penetration, a hot topic in CNS drug development. Computational models suggest that modifications to the methoxyphenyl group could optimize its ADMET profile, addressing a common pain point in medicinal chemistry workflows.

Beyond therapeutics, CAS No. 1450790-55-2 has emerged as a reference standard in high-throughput screening (HTS) libraries. Its fluorescence properties—attributed to the conjugated pyrimidinone system—enable applications in probe-based assays, a technique gaining traction in diagnostic imaging research. This dual utility underscores its relevance in both drug discovery and diagnostic tool development.

Environmental and safety studies indicate that this compound exhibits favorable biodegradability metrics, aligning with regulatory priorities for green pharmaceuticals. Its stability under physiological pH conditions (a frequently searched topic in formulation science) further supports its potential for oral delivery systems. Recent patents highlight its incorporation into controlled-release matrices, reflecting industry demand for sustained-action therapies.

In conclusion, 2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one represents a multifaceted compound bridging cutting-edge therapeutic innovation and analytical methodology. Its structural features answer key questions in fragment-based drug design while addressing sustainability concerns—a combination that ensures its continued prominence in scientific literature and industrial applications alike.

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